T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13408028
InChI: InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,15H,1-3H3/b10-9-
SMILES: CC(C)(C)OC(=O)C(=C1C=CC(=CN1)Br)C#N
Molecular Formula: C12H13BrN2O2
Molecular Weight: 297.15 g/mol

T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate

CAS No.:

Cat. No.: VC13408028

Molecular Formula: C12H13BrN2O2

Molecular Weight: 297.15 g/mol

* For research use only. Not for human or veterinary use.

T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate -

Specification

Molecular Formula C12H13BrN2O2
Molecular Weight 297.15 g/mol
IUPAC Name tert-butyl (2Z)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate
Standard InChI InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,15H,1-3H3/b10-9-
Standard InChI Key TVAOZGBCQIQOHY-KTKRTIGZSA-N
Isomeric SMILES CC(C)(C)OC(=O)/C(=C\1/C=CC(=CN1)Br)/C#N
SMILES CC(C)(C)OC(=O)C(=C1C=CC(=CN1)Br)C#N
Canonical SMILES CC(C)(C)OC(=O)C(=C1C=CC(=CN1)Br)C#N

Introduction

Structural and Molecular Characteristics

Chemical Identity

T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate belongs to the cyanoacetic ester class, with the following structural features:

  • Molecular Formula: C₁₂H₁₃BrN₂O₂

  • Molecular Weight: 297.15 g/mol

  • IUPAC Name: (2Z)-tert-Butyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate .

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.440±0.06 g/cm³ (Predicted)
Melting Point176–179°C
Boiling Point303.6±42.0°C (Predicted)
pKa-6.97±0.40 (Predicted)
Storage ConditionsSealed, room temperature

Stereochemical Configuration

The compound exhibits a (Z)-configuration at the C=C bond, confirmed by single-crystal X-ray analysis and NMR spectroscopy . This stereochemistry influences its reactivity in cycloaddition and substitution reactions .

Synthesis Methods

General Approach

The synthesis typically involves nucleophilic substitution between tert-butyl cyanoacetate and 5-bromopyridine derivatives. Catalysts such as potassium tert-butoxide or palladium complexes enhance reaction efficiency .

Table 2: Comparative Synthesis Strategies

MethodReactants/ConditionsYieldSource
Nucleophilic substitutiontert-Butyl cyanoacetate + 5-bromopyridine, K₂CO₃, THF, 50°C98%
Halobenzene-cyanoacetate coupling4-tert-Butyl halobenzene + cyanoacetate, DMSO, 95–120°C82%
Organolithium addition2-Chloropyridine + tert-butyl cyanoacetate, n-BuLi, dioxane24%

Optimized Protocol

A high-yield (98%) procedure involves reacting tert-butyl cyanoacetate with 2-chloro-5-nitro-3-(trifluoromethyl)pyridine in tetrahydrofuran (THF) at 50°C for 10 hours, followed by purification via preparative TLC .

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom at the pyridine C5 position acts as a leaving group, enabling reactions with amines, thiols, and organometallic reagents. This reactivity is pivotal for constructing heterocyclic frameworks in drug candidates .

Biological Interactions

  • Enzyme Inhibition: Derivatives inhibit SARS-CoV-2 3CLpro (main protease) with IC₅₀ values as low as 0.6 µM, attributed to hydrogen bonding with His163 and Asn142 residues .

  • Antiviral Potential: Structural analogs show promise in blocking viral replication by targeting conserved protease active sites .

Pharmaceutical Relevance

Drug Intermediate

The compound is a key intermediate in synthesizing acaricides (e.g., cyflumetofen) and bromodomain inhibitors (e.g., BRD4-targeting anticancer agents) .

Table 3: Therapeutic Applications

ApplicationMechanismTargetSource
Protease inhibitionBinding to 3CLpro active siteSARS-CoV-2
Anticancer agentsBRD4 bromodomain inhibitionCancer cells
Acaricide developmentDisrupting mite nervous systemsCyflumetofen

Pharmacokinetic Considerations

  • Stability: The tert-butyl group enhances metabolic stability, prolonging half-life in vivo .

  • Solubility: Limited aqueous solubility (8.05 mg/mL in SILICOS-IT predictions) necessitates formulation optimization .

Future Directions

Targeted Drug Delivery

Functionalizing the cyanoacetate moiety with PEGylated nanoparticles could improve bioavailability for antiviral applications .

Green Chemistry Approaches

Exploring biocatalytic routes or solvent-free conditions may reduce environmental impact during synthesis .

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